Hydroxypepstatin
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Overview
Description
The compound Hydroxypepstatin is a complex organic molecule with multiple chiral centers. This compound is characterized by its intricate structure, which includes multiple amino, hydroxy, and carbonyl functional groups. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxypepstatin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. Key reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions. The final product is cleaved from the resin and deprotected to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s peptide-like structure suggests potential applications in the study of protein-protein interactions and enzyme inhibition. It can be used as a model compound to investigate the binding affinities and specificities of various biological targets.
Medicine
In medicine, the compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for drug development. It could be explored for its therapeutic effects in treating diseases related to its molecular targets.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and multiple functional groups provide opportunities for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of Hydroxypepstatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Hydroxypepstatin analogs: Compounds with similar peptide-like structures but different side chains or functional groups.
Peptide-based inhibitors: Compounds designed to inhibit specific enzymes or receptors, often with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical reactivity. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
52329-53-0 |
---|---|
Molecular Formula |
C34H63N5O10 |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47)/t21?,22-,23?,24-,25-,26-,31-,32-/m0/s1 |
InChI Key |
RDGABBULIYLDER-ZQMVQTBCSA-N |
SMILES |
CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CO)C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)O)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxypepstatin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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